molecular formula C9H9ClN2 B13029297 4-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine

4-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13029297
M. Wt: 180.63 g/mol
InChI Key: KBLVFRCMTBGHTL-UHFFFAOYSA-N
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Description

4-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the chloromethylation of 1-methyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the reaction of 1-methyl-1H-pyrrolo[2,3-b]pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of methylated derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-(chloromethyl)pyridine
  • 2-(chloromethyl)pyridine
  • 3-(chloromethyl)pyridine
  • 4-(bromomethyl)pyridine

Uniqueness

4-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both pyrrole and pyridine rings, which confer distinct electronic properties and reactivity. This dual-ring structure allows for a broader range of chemical modifications and applications compared to simpler pyridine derivatives .

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

4-(chloromethyl)-1-methylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H9ClN2/c1-12-5-3-8-7(6-10)2-4-11-9(8)12/h2-5H,6H2,1H3

InChI Key

KBLVFRCMTBGHTL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CN=C21)CCl

Origin of Product

United States

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